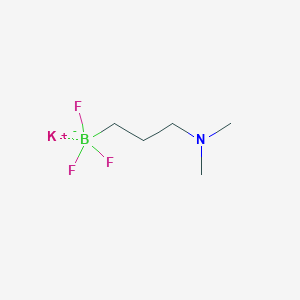
Potassium (3-(dimethylamino)propyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-(dimethylamino)propyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions . These compounds are often used as reagents in organic synthesis due to their ability to form stable crystalline solids that are resistant to air and moisture .
Métodos De Preparación
The synthesis of potassium (3-(dimethylamino)propyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This reaction results in the formation of trifluoroborate salts, which are stable and easy to handle . The general synthetic route can be summarized as follows:
Reaction of Boronic Acid with Potassium Bifluoride: The boronic acid reacts with potassium bifluoride to form the trifluoroborate salt.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Análisis De Reacciones Químicas
Potassium (3-(dimethylamino)propyl)trifluoroborate undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions to yield various reduced forms.
Substitution: Substitution reactions are common, where the trifluoroborate group is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium (3-(dimethylamino)propyl)trifluoroborate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of potassium (3-(dimethylamino)propyl)trifluoroborate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form the reactive boronate form, which then participates in the reaction . This compound is particularly effective in transition metal-catalyzed cross-coupling reactions, where it serves as a stable reservoir for its more reactive counterparts .
Comparación Con Compuestos Similares
Potassium (3-(dimethylamino)propyl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
Boronic Acids: These are less stable and more difficult to purify compared to trifluoroborates.
Boronate Esters: These lack atom economy and are less versatile in certain reactions.
Organoboranes: These are air-sensitive and have limited functional group compatibility.
Overall, this compound offers several advantages over these similar compounds, making it a valuable reagent in various chemical applications .
Actividad Biológica
Potassium (3-(dimethylamino)propyl)trifluoroborate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Structure and Properties
This compound is characterized by its trifluoroborate group, which is known for its unique reactivity and ability to form stable complexes with various biological molecules. The presence of the dimethylamino group enhances its solubility and interaction with biological systems.
Recent studies have indicated that potassium trifluoroborates can act as inhibitors of specific enzymes and receptors, which is crucial for their biological activity:
- Inhibition of Autotaxin : Research has shown that compounds with boron-containing motifs can modulate the activity of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA). Inhibition of ATX leads to decreased LPA levels, which in turn affects cellular signaling pathways related to cancer progression and inflammation. For example, a study reported that certain boron-containing compounds exhibited IC50 values around 0.07 μM against ATX, demonstrating significant inhibitory potential .
- Antinociceptive Properties : Animal studies have demonstrated that potassium trifluoroborates may possess antinociceptive properties. In experiments involving mice, it was found that doses did not significantly alter liver or kidney function markers, indicating a favorable safety profile. The compound's analgesic effects were observed to be independent of cholinergic and opioid systems, suggesting alternative pathways for pain relief .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Inhibition Studies : A study focused on the inhibition of autotaxin by various boron-containing compounds including potassium trifluoroborates. The results indicated a robust modulation of ATX activity, leading to reduced LPA signaling in human cell lines. This research highlights the potential of these compounds in targeting pathological conditions associated with elevated LPA levels such as cancer and fibrosis .
- Toxicological Assessment : A comprehensive toxicological investigation assessed the safety profile of potassium thiophene-3-trifluoroborate (a related compound). The study found no significant adverse effects on hepatic or renal functions at tested doses, supporting the potential use of trifluoroborates in therapeutic applications .
Propiedades
Fórmula molecular |
C5H12BF3KN |
|---|---|
Peso molecular |
193.06 g/mol |
Nombre IUPAC |
potassium;3-(dimethylamino)propyl-trifluoroboranuide |
InChI |
InChI=1S/C5H12BF3N.K/c1-10(2)5-3-4-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1 |
Clave InChI |
JJUUBGOVVFAUQA-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCN(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















